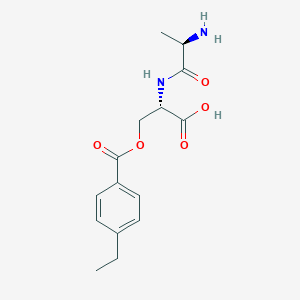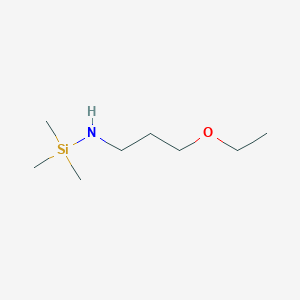![molecular formula C19H42O3Si B12631002 Decyltris[(propan-2-yl)oxy]silane CAS No. 921605-16-5](/img/structure/B12631002.png)
Decyltris[(propan-2-yl)oxy]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decyltris[(propan-2-yl)oxy]silane is an organosilicon compound characterized by the presence of a decyl group attached to a silicon atom through three propan-2-yl groups. This compound is part of the broader class of silanes, which are widely used in various industrial and scientific applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Decyltris[(propan-2-yl)oxy]silane typically involves the reaction of decyltrichlorosilane with isopropanol in the presence of a base. The reaction proceeds as follows: [ \text{Decyltrichlorosilane} + 3 \text{Isopropanol} \rightarrow \text{this compound} + 3 \text{HCl} ] This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silane compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Decyltris[(propan-2-yl)oxy]silane undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and isopropanol.
Condensation: Forms siloxane bonds through the elimination of isopropanol.
Substitution: Reacts with nucleophiles to replace the isopropoxy groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a catalyst such as hydrochloric acid.
Condensation: Often facilitated by heating or using a catalyst like titanium tetrachloride.
Substitution: Requires nucleophiles such as amines or alcohols under mild conditions.
Major Products
Hydrolysis: Produces silanols and isopropanol.
Condensation: Forms siloxane polymers.
Substitution: Yields substituted silanes with various functional groups.
Scientific Research Applications
Decyltris[(propan-2-yl)oxy]silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of siloxane polymers and other organosilicon compounds.
Biology: Employed in the modification of surfaces for biological assays and cell culture.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable, biocompatible coatings.
Industry: Utilized in the production of water-repellent coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of Decyltris[(propan-2-yl)oxy]silane involves the formation of siloxane bonds through hydrolysis and condensation reactions. These reactions result in the creation of a stable, cross-linked network that imparts desirable properties such as hydrophobicity and chemical resistance. The molecular targets and pathways involved include the interaction of the silane with hydroxyl groups on surfaces, leading to the formation of strong covalent bonds.
Comparison with Similar Compounds
Similar Compounds
- (1,1-Dimethyl-2-propynyl)oxy trimethylsilane
- Triisopropyl[(trimethylsilyl)ethynyl]silane
- Propargyloxytrimethylsilane
Uniqueness
Decyltris[(propan-2-yl)oxy]silane is unique due to its long decyl chain, which imparts enhanced hydrophobic properties compared to shorter-chain silanes. This makes it particularly useful in applications requiring water repellency and chemical resistance.
Properties
CAS No. |
921605-16-5 |
|---|---|
Molecular Formula |
C19H42O3Si |
Molecular Weight |
346.6 g/mol |
IUPAC Name |
decyl-tri(propan-2-yloxy)silane |
InChI |
InChI=1S/C19H42O3Si/c1-8-9-10-11-12-13-14-15-16-23(20-17(2)3,21-18(4)5)22-19(6)7/h17-19H,8-16H2,1-7H3 |
InChI Key |
LILGYOCNANBWTO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC[Si](OC(C)C)(OC(C)C)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-bromo-2-methylpropanoate](/img/structure/B12630920.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-phenoxypropanamide](/img/structure/B12630933.png)
![3H-1,2,4-Triazol-3-one, 4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-2-(1-methylethyl)-](/img/structure/B12630935.png)
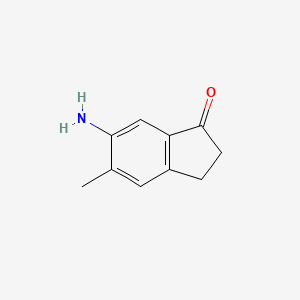
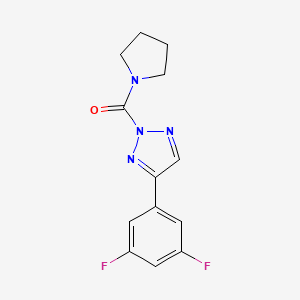
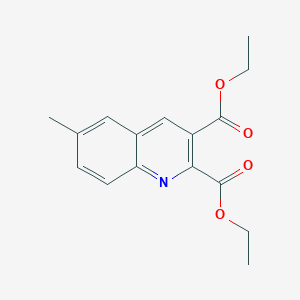
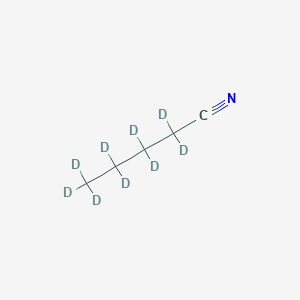
![5,11-Bis(benzyloxy)-1,2-dihydro-8H-[1]benzopyrano[4,3-d][1]benzoxepin-8-one](/img/structure/B12630970.png)
![(1-Benzofuran-5-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B12630975.png)
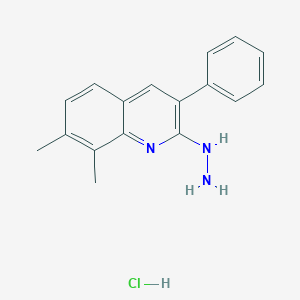

![N-[(3S)-1-Benzylpyrrolidin-3-yl]-2-methylprop-2-enamide](/img/structure/B12630988.png)
